(S)-1-(3-Aminopiperidin-1-yl)ethanone

Description

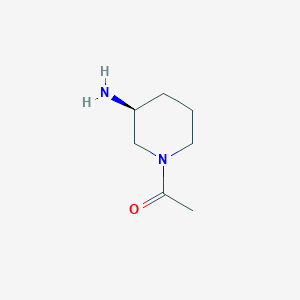

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-3-aminopiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINAEREEWKDJW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 3 Aminopiperidin 1 Yl Ethanone

Historical Context of Aminopiperidine Synthesis and Evolution of Stereocontrol

The piperidine (B6355638) ring is the most common nitrogen-containing heterocycle found in small-molecule drugs approved by the FDA, earning it the status of a "privileged structure". digitellinc.com Historically, synthetic routes to substituted piperidines were often lengthy and lacked precise control over stereochemistry, frequently resulting in racemic mixtures that required subsequent separation. nih.gov Early methods included the reduction of pyridine (B92270) derivatives or the cyclization of linear amino acids. rsc.orgyoutube.com

The growing demand for enantiomerically pure pharmaceuticals drove the evolution of synthetic strategies toward greater stereocontrol. digitellinc.com This shift was critical because different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful. Consequently, modern organic synthesis has increasingly focused on developing methods that can selectively produce a single desired stereoisomer, thereby avoiding the wasteful and often complex step of separating enantiomers from a racemic mixture. nih.govwikipedia.org These advanced strategies include diastereomeric resolution, kinetic resolution, and, most efficiently, asymmetric synthesis from prochiral precursors or the chiral pool. rsc.orgulisboa.ptwikipedia.org

Classical Resolution Approaches for Aminopiperidine Precursors

Classical resolution remains a cornerstone technique for obtaining enantiopure compounds on an industrial scale. ulisboa.pt It involves the separation of a racemic mixture into its individual enantiomers. For aminopiperidine precursors, this typically involves converting the racemic amine into a pair of diastereomers that can be separated based on their different physical properties. wikipedia.org

The most common method of classical resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting a racemic base, such as 3-aminopiperidine, with an enantiomerically pure chiral acid. libretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which, unlike enantiomers, have different solubilities, allowing one to be selectively crystallized and separated. wikipedia.orgulisboa.pt

A key industrial process for obtaining a precursor to (R)-3-aminopiperidine involves this exact strategy. Racemic 3-aminopiperidine is first protected with phthalic anhydride (B1165640) to form racemic 3-(phthalimido)piperidine. google.comcbijournal.com This racemic phthalimide (B116566) is then treated with a chiral resolving agent, D-tartaric acid. The D-tartrate salt of the (R)-phthalimide selectively precipitates from the solution, allowing for its isolation. google.com After separation, the resolving agent is removed to yield the enantiomerically enriched phthalimide, which can then be deprotected to give the desired aminopiperidine enantiomer. wikipedia.org The selection of the chiral acid and solvent system is critical and often requires extensive screening to achieve efficient separation. ulisboa.pt

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Common Application |

|---|---|---|

| Tartaric Acid | Acid | Forms diastereomeric salts with chiral bases (amines). wikipedia.org |

| Camphorsulfonic Acid | Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| Mandelic Acid | Acid | Used to resolve racemic alcohols and amines via salt formation. wikipedia.org |

| Quinine | Base | Used to resolve chiral acids through diastereomeric salt formation. libretexts.orgnih.gov |

| Brucine | Base | A naturally occurring chiral base used for resolving racemic acids. libretexts.org |

| 1-Phenylethylamine | Base | A synthetic chiral amine used to resolve chiral carboxylic acids. wikipedia.org |

Kinetic resolution is another powerful method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, becoming enriched in the product, while the slower-reacting enantiomer becomes enriched in the unreacted starting material. wikipedia.org For kinetic resolution to be practical, the selectivity factor (s), which is the ratio of the reaction rates (k_fast / k_slow), should ideally be greater than 20. nih.gov

For cyclic amines like piperidines, kinetic resolution via enantioselective acylation has proven effective. nih.govnih.gov In this approach, a chiral acylating agent, often a chiral hydroxamic acid, is used to selectively acylate one enantiomer of the racemic amine. nih.govethz.ch This allows for the separation of the acylated product from the unreacted, enantiomerically enriched amine. nih.gov Mechanistic studies suggest that the process proceeds through a concerted 7-membered transition state, and conformational effects, such as a preference for the acylation of conformers with an axial substituent, can significantly influence reactivity and selectivity. nih.gov While this method has the inherent drawback of a maximum 50% yield for the desired enantiomer, it remains a valuable tool for producing enantiopure materials, especially in early-stage research. wikipedia.orgnih.gov

Table 2: Examples of Kinetic Resolution of Cyclic Amines

| Substrate | Catalyst/Reagent | Selectivity (s) | Reference |

|---|---|---|---|

| 3-Benzylmorpholine | Chiral Hydroxamic Acid | 29 | nih.gov |

| Disubstituted Piperidines | Chiral Hydroxamic Acid / NHC | up to 52 | nih.gov |

| Racemic Mandelic Acid | (-)-Menthol | --- | wikipedia.org |

| Racemic Acyloins | Porcine Pancreatic Lipase (PPL) | --- | wikipedia.org |

Asymmetric Synthetic Routes to (S)-1-(3-Aminopiperidin-1-yl)ethanone and its Precursors

Asymmetric synthesis offers a more direct and atom-economical approach by creating the desired chiral center with the correct stereochemistry from a prochiral or achiral starting material. wikipedia.org These methods avoid the 50% theoretical yield limit of classical resolution techniques. wikipedia.org

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. researchgate.net These molecules are then converted through a series of chemical transformations into the desired target molecule, with their inherent chirality guiding the stereochemistry of the final product. baranlab.org

Amino acids are particularly useful precursors for the synthesis of chiral nitrogen-containing heterocycles. researchgate.net For instance, a biocatalytic, one-pot enzymatic cascade has been developed for the synthesis of L-3-N-Cbz-aminopiperidine (a protected form of (S)-3-aminopiperidine). rsc.org This process starts from L-lysinol, which is derived from the bio-renewable amino acid L-lysine. The cascade employs two enzymes: a galactose oxidase (GOase) variant to oxidize the primary alcohol to an aldehyde, which then cyclizes in situ, followed by an imine reductase (IRED) to reduce the resulting cyclic imine to the final piperidine product with high enantiopurity. rsc.org This streamlined one-pot approach is advantageous as it prevents the isolation of potentially unstable intermediates and minimizes racemization. rsc.org Similarly, (R)-3-aminopiperidine has been synthesized from (R)-2,5-diaminopentanoic acid, a derivative of ornithine, highlighting the versatility of this strategy. google.com

Table 3: Enzymatic Cascade for Synthesis of L-3-N-Cbz-aminopiperidine

| Starting Material | Enzymes Used | Product | Isolated Yield | Reference |

|---|---|---|---|---|

| N-Cbz-L-lysinol | Galactose Oxidase (GOase) variant, Imine Reductase (IRED) | L-3-N-Cbz-aminoazepane | up to 54% | rsc.org |

| N-Cbz-L-ornithinol | Galactose Oxidase (GOase) variant, Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | --- | rsc.org |

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is highly effective for controlling the stereochemical outcome of ring-forming reactions. digitellinc.com

One powerful application of this method involves the use of chiral N-sulfinylimines. digitellinc.comnih.gov These are prepared by reacting simple aldehydes with an enantiopure sulfinamide auxiliary. The resulting chiral imine then acts as a stereodirecting group in subsequent reactions. For example, enantiopure homoallylic amines can be prepared from the reaction of these N-sulfinylimines, which can then undergo ring-closing metathesis to form piperidine scaffolds with high diastereoselectivity. digitellinc.com The stereochemistry of the final product is controlled by the chirality of the sulfinyl auxiliary. nih.gov This approach provides a flexible and efficient route to a variety of substituted chiral piperidines. digitellinc.com

Asymmetric Organocatalysis in Piperidine Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines, offering a metal-free and environmentally benign alternative to traditional methods. youtube.comyoutube.com This approach utilizes small organic molecules as catalysts to induce stereoselectivity in the formation of the piperidine ring.

One prominent strategy involves the use of chiral amines, such as derivatives of proline, to catalyze domino reactions that construct the piperidine skeleton with high enantiopurity. acs.orgthieme-connect.com For instance, the O-TMS protected diphenylprolinol has been successfully employed as a catalyst in a domino Michael addition/aminalization process, reacting aldehydes with trisubstituted nitroolefins to form polysubstituted piperidines with up to four contiguous stereocenters in excellent enantioselectivity. acs.org Similarly, inverse-demand aza-Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with α,β-unsaturated aldehydes, catalyzed by chiral amines in the presence of an acid co-catalyst, have been shown to produce optically pure polysubstituted piperidines. thieme-connect.com The reaction proceeds through a dienamine intermediate, and the choice of catalyst and reaction conditions is crucial for achieving high regio- and enantioselectivity. thieme-connect.com

The development of novel organocatalysts continues to expand the scope and efficiency of these transformations, providing access to a wide array of functionalized chiral piperidines. rsc.org

Transition Metal-Catalyzed Asymmetric Hydrogenation and Amination Strategies

Transition metal catalysis offers highly efficient and selective methods for the synthesis of chiral piperidines, including the core of this compound. Asymmetric hydrogenation and amination are key strategies in this regard.

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine derivatives is a direct route to chiral piperidines. nih.gov This often involves the use of chiral rhodium or ruthenium catalysts. For example, a rhodium(I) catalyst with a ferrocene (B1249389) ligand has been used for the asymmetric hydrogenation of enamines to produce chiral piperidines. nih.gov Another approach involves a double reduction strategy, where an initial reduction is followed by a key asymmetric hydrogenation step catalyzed by a ruthenium(II) complex. nih.gov

Asymmetric Amination: Transition metal-catalyzed asymmetric amination reactions provide another powerful avenue to chiral piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative, which furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov These intermediates can then be further reduced to the corresponding piperidines. nih.gov Manganese-catalyzed asymmetric formal hydroamination of allylic alcohols has also been developed, providing access to chiral γ-amino alcohols, which are precursors to piperidines. acs.org Furthermore, iridium(III)-catalyzed sequential cascades involving hydroxyl oxidation, amination, and imine reduction have been employed for the stereoselective synthesis of substituted piperidines. nih.gov

These transition metal-catalyzed methods offer broad substrate scope and high levels of stereocontrol, making them valuable tools for the synthesis of complex chiral piperidine-containing molecules. dicp.ac.cn

Biocatalytic Approaches (e.g., Enzyme Cascades, Transaminases)

Biocatalysis has gained significant traction for the synthesis of chiral amines and heterocycles due to its high selectivity, mild reaction conditions, and environmental benefits. nih.gov Enzyme cascades and transaminases are particularly relevant for the synthesis of the (S)-3-aminopiperidine core.

Enzyme Cascades: Multi-enzyme cascades have been designed to produce chiral piperidines from simple starting materials in a one-pot fashion. researchgate.netacs.orgthieme-connect.com These cascades can involve a combination of enzymes such as carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IRED). thieme-connect.comacs.org For instance, a cascade starting from a keto acid can involve reduction by CAR, followed by transamination by ω-TA and subsequent intramolecular cyclization and reduction by IRED to yield the desired chiral piperidine. acs.orgthieme-connect.com Another approach utilizes a chemo-enzymatic strategy, combining chemical synthesis with a biocatalytic cascade. nih.govacs.org For example, an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.govacs.org

Transaminases (TAs): ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.orgnih.gov The synthesis of both enantiomers of 3-amino-1-Boc-piperidine has been achieved through the amination of 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.org This method offers a direct, single-step route to the product with high yield and enantiomeric excess. beilstein-journals.org The development of immobilized enzymes has further enhanced the practicality of this approach for large-scale production, allowing for easy catalyst recovery and reuse. beilstein-journals.orgacs.org Continuous flow systems using immobilized ω-transaminases have also been developed, demonstrating high efficiency and space-time yields for the synthesis of (S)-1-Boc-3-aminopiperidine. acs.orgacs.org

The following table summarizes selected biocatalytic approaches for the synthesis of chiral piperidines:

| Enzyme System | Substrate | Product | Key Features |

| Galactose Oxidase (GOase) and Imine Reductase (IRED) Cascade | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | One-pot synthesis, high enantiopurity. rsc.org |

| Immobilized ω-Transaminases (TAs-IMB) | 1-Boc-3-piperidone | (R)- and (S)-3-amino-1-Boc-piperidine | High yield and enantiomeric excess, reusable catalyst. beilstein-journals.org |

| Amine Oxidase/Ene Imine Reductase Cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | Chemo-enzymatic approach, dynamic kinetic resolution. nih.govacs.org |

| ω-Transaminase ATA-W12 in a Continuous Flow System | 1-Boc-3-piperidone | (S)-1-Boc-3-aminopiperidine | High space-time yield, suitable for large-scale production. acs.orgacs.org |

Total Synthesis Approaches to the this compound Skeleton and its Derivatives

The total synthesis of this compound and its derivatives often relies on the construction of the chiral 3-aminopiperidine core as a key step. Various strategies have been developed that build the piperidine ring from acyclic precursors or functionalize pre-existing rings.

One common approach involves the cyclization of suitably functionalized linear precursors. For example, a multi-stage synthesis can involve the reductive cyclization of an amino acetal. nih.gov Another strategy employs a one-pot azide (B81097) reductive cyclization of an aldehyde to form the piperidine ring. nih.gov

The dearomatization of pyridine derivatives is another powerful method. nih.gov This can be achieved through a multi-step process involving partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the enantioenriched 3-substituted piperidine. nih.gov

Biocatalytic methods also play a significant role in total synthesis. For instance, the biosynthesis of indigoidine, a microbial blue pigment, involves the formation of (S)-3-aminopiperidine-2,6-dione as an intermediate. nih.gov This biosynthetic pathway has inspired the development of biocatalysts for the production of this key pharmacophore. nih.gov

The synthesis of derivatives often involves the modification of a pre-formed piperidine ring. For example, peptide analogues containing a piperidine moiety have been synthesized through reductive amination of N-protected 3-piperidone, followed by separation of stereoisomers and subsequent peptide coupling reactions. nih.gov

Chemo- and Regioselective Considerations in the Synthesis of Piperidine Derivatives

The synthesis of specifically substituted piperidine derivatives like this compound requires precise control over chemo- and regioselectivity. youtube.com This is particularly challenging when multiple reactive sites are present in the starting materials or intermediates.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of piperidine derivatives, this is crucial when dealing with molecules containing multiple potentially reactive groups, such as carbonyls, amines, and double bonds. For example, in a one-pot sequential Suzuki-Miyaura coupling and hydrogenation, careful control of reaction conditions is necessary to ensure the desired chemoselectivity. nih.gov Protecting groups are often employed to temporarily block certain functional groups, directing the reaction to the desired site.

Regioselectivity is the control of where a reaction occurs on a molecule. In the context of piperidine synthesis, this is critical for introducing substituents at specific positions on the ring. For instance, the functionalization of piperidine at the C2, C3, or C4 positions can be controlled by the choice of catalyst and protecting group on the nitrogen atom. d-nb.infonih.gov Rhodium-catalyzed C-H insertion reactions have demonstrated the ability to selectively functionalize different positions of the piperidine ring. d-nb.infonih.gov Similarly, in the cyclization of dienes, the regioselectivity can be influenced by the catalyst and the substrate structure. nih.gov

The table below highlights examples of controlling chemo- and regioselectivity in piperidine synthesis:

| Reaction Type | Key Control Factor | Outcome |

| Rhodium-catalyzed C-H functionalization | Catalyst and N-protecting group | Site-selective functionalization at C2, C3, or C4. d-nb.infonih.gov |

| Suzuki-Miyaura coupling and hydrogenation | Reaction conditions (e.g., substrate concentration) | Chemoselective hydrogenation of the pyridine ring. nih.gov |

| Diene cyclization | Catalyst and substrate structure | Regioselective formation of six-membered N-heterocycles. nih.gov |

| Radical cyclization | Solvent | Regioselective formation of piperidine vs. azobicyclic derivatives. nih.gov |

N-Acetylation Strategies for the Piperidine Nitrogen

The final step in the synthesis of this compound involves the N-acetylation of the piperidine nitrogen. This transformation introduces the acetyl group, which is a key structural feature of the target molecule.

N-acetylation is typically achieved by reacting the secondary amine of the piperidine ring with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is generally straightforward and high-yielding. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

In the case of (S)-3-aminopiperidine, which has two nitrogen atoms, selective N-acetylation of the piperidine nitrogen is required. This can be achieved by utilizing a protecting group on the 3-amino group. For instance, if the 3-amino group is protected with a Boc (tert-butyloxycarbonyl) group, the piperidine nitrogen can be selectively acetylated. The protecting group can then be removed in a subsequent step if the free 3-amino group is desired.

Alternatively, the difference in nucleophilicity between the primary amino group at the 3-position and the secondary amino group of the piperidine ring can be exploited under carefully controlled reaction conditions to achieve selective N-acetylation. nih.gov Generally, the secondary amine of the piperidine is more nucleophilic than the primary amine, facilitating selective acetylation at the piperidine nitrogen.

The resulting compound, 1-acetylpiperidine, is an N-acylpiperidine where the hydrogen on the nitrogen is replaced by an acetyl group. nih.gov

Stereochemical Control and Enantiopurity Assessment in Synthesis of S 1 3 Aminopiperidin 1 Yl Ethanone

Strategies for Achieving High Enantiomeric Excess and Diastereoselectivity

Achieving a high enantiomeric excess (e.e.) in the synthesis of chiral 3-aminopiperidine derivatives is paramount for their use as pharmaceutical intermediates. google.comrsc.org Various strategies have been developed to control the stereochemistry during their formation.

One prominent approach involves the use of biocatalysis. Multi-enzyme cascade reactions have been successfully employed to convert N-Cbz-protected L-ornithinol and L-lysinol into L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with isolated yields up to 54%. rsc.org This method utilizes variants of galactose oxidase (GOase) and an imine reductase (IRED). The process begins with the oxidation of the amino alcohol by GOase to form a labile α-amino aldehyde, which then spontaneously cyclizes into an imine. This cyclic imine is subsequently reduced by the IRED to yield the final enantiopure product. rsc.org Conducting these steps in a one-pot reaction is crucial to prevent the racemization of the unstable aldehyde intermediate, thereby ensuring high enantiopurity. rsc.org

Chemical methods also offer robust pathways. One strategy starts from readily available α-amino acids or their derivatives, such as D-ornithine or D-glutamic acid, which are then cyclized to form the piperidine (B6355638) ring. google.com Another common method is the hydrogenation of 3-aminopyridine (B143674) followed by enantiomeric resolution. google.comgoogle.com However, these routes can be costly for industrial-scale synthesis due to expensive starting materials or the need for precious metal catalysts. google.com

A more direct approach to enantiomeric enrichment involves classical resolution. The racemic base of a 3-aminopiperidine derivative can be treated with a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. google.com These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For example, the S-enantiomer of a piperidine-3-carboxylic acid ester can be enriched by crystallization using D(-)-tartaric acid or L-mandelic acid. google.com This method can achieve high enantiomeric excess, often greater than 90% e.e. google.com

| Strategy | Description | Key Reagents/Components | Typical Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Enzymatic Cascade | One-pot conversion of protected amino alcohols to cyclic amines. | Galactose Oxidase (GOase), Imine Reductase (IRED) | High | rsc.org |

| Classical Resolution | Separation of enantiomers via diastereomeric salt formation. | Chiral acids (e.g., D(-)-tartaric acid, L-mandelic acid) | >90% | google.com |

| Asymmetric Synthesis from Chiral Pool | Cyclization of enantiomerically pure starting materials. | D-ornithine, D-glutamic acid | High | google.com |

Methods for Enantiomeric Purity Determination in Synthetic Research

Once a stereoselective synthesis is performed, the enantiomeric purity of the product must be rigorously assessed. A variety of analytical techniques are available for this purpose, each with its own advantages and applications.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral amines and their derivatives. nih.govgoogle.com Direct separation of enantiomers is often challenging due to their identical physical properties in an achiral environment. For non-chromophoric and polar compounds like 3-aminopiperidine, a pre-column derivatization step is frequently necessary to introduce a chromophore for UV detection and to improve chromatographic behavior. nih.govresearchgate.net

A validated chiral HPLC method for estimating the enantiomeric impurity in piperidin-3-amine (B1201142) involves derivatization with para-toluenesulfonyl chloride (PTSC) in the presence of a base. nih.gov This reaction attaches a UV-active group to the amine. The resulting derivatives can then be separated on a chiral stationary phase, such as a Chiralpak AD-H column, using a mobile phase of 0.1% diethylamine (B46881) in ethanol. nih.gov This method achieves a resolution greater than 4.0 between the enantiomers, allowing for accurate quantification. nih.gov

Another approach uses benzoyl chloride as the derivatizing agent, which reacts with 3-aminopiperidine to form dibenzoyl 3-aminopiperidine. google.com The enantiomeric excess of this derivative can be determined using a chiral column with a glycoprotein (B1211001) stationary phase, such as bovine serum albumin or ovomucoid. google.com

| Derivatizing Agent | Chiral Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| para-Toluene Sulfonyl Chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm | nih.gov |

| Benzoyl Chloride | Glycoprotein-based (e.g., Chiral-AGP) | Phosphate buffer/Acetonitrile | UV at 254 nm | google.com |

| (R)-α-Methyl-naphthylacetyl chloride | Dima 1st generation C18 | 40% Acetonitrile/60% (0.1% Sodium Dihydrogen Phosphate) aq. | UV at 254 nm | google.com |

Gas Chromatography (GC) using chiral stationary phases is another powerful method for enantiomeric separation. gcms.cz For GC analysis, volatile derivatives of the analyte are required. sigmaaldrich.com Secondary amino acids and related compounds like aminopiperidines must undergo derivatization to block the polar amine and any other functional groups to ensure good peak shape and volatility. sigmaaldrich.comnih.gov

A common approach involves a two-step derivatization: esterification of any carboxyl groups followed by acylation of the amino group. sigmaaldrich.com For cyclic secondary amines, derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine (B109427) creates suitable derivatives for chiral GC-MS analysis. nih.govnih.gov These derivatives can be effectively separated on columns with chiral stationary phases, such as those based on derivatized cyclodextrins or amino acids (e.g., Chirasil-L-Val). gcms.cznih.govnih.gov The high sensitivity of GC-MS also allows for the analysis of trace enantiomeric impurities in complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for structural elucidation, can be adapted to differentiate between enantiomers. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. nih.govlibretexts.org However, in a chiral environment, they form diastereomeric complexes or adducts that do have distinct NMR signals.

This chiral environment can be created in two main ways:

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with a chiral agent, such as Mosher's acid, to form diastereomers. nih.gov These diastereomers have different chemical shifts and coupling constants, allowing for their distinction and quantification by standard NMR.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that form temporary, non-covalent associations with the analyte. libretexts.org Reagents like europium or samarium complexes with chiral ligands can induce significant separation in the chemical shifts (diastereomeric shift differences) of the corresponding protons in the two enantiomers. researchgate.net This allows for the direct determination of enantiomeric excess from the integration of the separated signals in the ¹H NMR spectrum. libretexts.org A key advantage of using CSRs is that the analyte can be recovered unchanged after the measurement.

Optical rotation is a classical method used to characterize chiral compounds. It measures the rotation of plane-polarized light by a solution of the chiral substance. The specific rotation [α]D is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). For instance, (R)-(-)-3-Aminopiperidine dihydrochloride (B599025) is reported to have a specific rotation of [α]/D = -2.0 ± 0.5° (c = 1 in H₂O). chemimpex.com While useful for confirming the identity of a known, enantiopure compound, it is less reliable for determining enantiomeric excess in mixtures unless the specific rotation of the pure enantiomer is known with high accuracy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov For some classes of compounds, empirical rules have been developed that correlate the sign of the Cotton effect in the CD spectrum to the absolute stereochemistry of the molecule. researchgate.net In some advanced methods, chiral amines can be derivatized in situ to form complexes with metal ions, which then produce a strong signal in the CD spectrum, allowing for rapid determination of both enantiomeric excess and concentration. nih.gov

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule. google.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom. nih.gov

To determine the absolute configuration, the analysis often involves measuring anomalous dispersion effects, which requires a heavy atom to be present in the structure or the use of specific X-ray wavelengths. The structure of a derivative of a chiral amine, such as a salt with a chiral acid or a complex, can be used to unambiguously assign the stereochemistry. researchgate.net For example, the absolute configuration of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile was unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com This technique provides irrefutable proof of the molecule's absolute stereochemistry. google.comresearchgate.net

Reactivity and Transformations of S 1 3 Aminopiperidin 1 Yl Ethanone

Reactivity of the Primary Amine Moiety: Alkylation, Acylation, and Derivatization

The exocyclic primary amine at the C3 position of the piperidine (B6355638) ring is the most nucleophilic site in the molecule. This high reactivity allows for selective derivatization through reactions such as acylation and alkylation.

Acylation: The primary amine undergoes facile acylation with electrophilic reagents like acid chlorides. Due to the significantly higher nucleophilicity of the primary amine compared to the amide nitrogen within the ring, selective acylation can be achieved under controlled conditions. google.com For instance, reaction with benzoyl chloride selectively yields N-(1-acetylpiperidin-3-yl)benzamide. A patented method highlights this selectivity, where benzoyl chloride reacts preferentially with the primary amine of 3-aminopiperidine at low temperatures. google.com

Alkylation: While direct alkylation of primary amines with alkyl halides is a fundamental transformation, it can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. msu.edulibretexts.org The secondary amine formed after the initial alkylation can compete with the starting primary amine for the alkylating agent. However, strategies exist to favor mono-alkylation. Using a 2:1 ratio of the amine to the alkylating agent can consume the HX acid byproduct, though it doesn't solve the issue of product competition. msu.edu Another approach involves the slow addition of the alkyl halide to an excess of the amine. researchgate.net For analogous 1,3-amino alcohols, selective mono-N-alkylation has been achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group. organic-chemistry.org

Derivatization: The primary amine serves as a handle for a wide array of derivatization reactions beyond simple acylation and alkylation. It can react with aldehydes and ketones to form Schiff bases or be converted into other functional groups, significantly expanding the synthetic utility of the parent molecule. The ability to introduce new functionalities through the amino group is a key feature of its chemistry. a2bchem.com

| Reaction Type | Reagent | Product Type | Controlling Factor | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl Chloride | N-Benzoyl derivative | Higher nucleophilicity of primary amine vs. amide nitrogen; low temperature. | google.com |

| Alkylation | Alkyl Halide (e.g., R-Br) | N-Alkyl derivative | Stoichiometry and reaction conditions (e.g., slow addition of halide) are critical to control polyalkylation. | msu.eduresearchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-Alkyl derivative | Formation of an intermediate imine followed by reduction. | nih.gov |

| Sulfonylation (Hinsberg Test) | Benzenesulfonyl chloride | Sulfonamide | Reaction distinguishes primary amines, which form a soluble sulfonamide in aqueous base. | msu.edu |

Reactivity at the Piperidine Nitrogen: N-Acylation and Other N-Substitutions

The nitrogen atom within the piperidine ring is part of an N-acetyl group, classifying it as a tertiary amide. nih.govnih.gov This has profound implications for its reactivity. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the nucleophilicity and basicity of the amide nitrogen compared to a typical secondary amine. libretexts.org

Consequently, the piperidine nitrogen in (S)-1-(3-Aminopiperidin-1-yl)ethanone is generally unreactive towards further N-acylation or N-alkylation under standard conditions. libretexts.orglibretexts.org Attempting to introduce a second acyl group or an alkyl group at this position is difficult because the amide product is substantially less nucleophilic than the starting amine from which it was derived. libretexts.org Reactions at this center would require harsh conditions or highly reactive electrophiles, which could compromise other parts of the molecule.

Ring-Opening and Ring-Closing Strategies Involving Piperidine Derivatives

While this compound is a pre-formed cyclic system, the piperidine ring itself can be a target for strategic bond cleavage or can be synthesized through various ring-closing methodologies.

Ring-Opening: The piperidine ring can undergo cleavage under specific oxidative conditions. For example, oxidative cleavage of some piperidine derivatives has been achieved through exposure to visible light in the presence of a photosensitizer like Methylene (B1212753) Blue, leading to the formation of aldehydes. researchgate.net Another strategy involves the reaction of N-alkyl pyrrolidines and piperidines with chloroformates, which can lead to ring-opening products depending on the substituent on the nitrogen. researchgate.net These deconstructive strategies can transform the cyclic scaffold into complex acyclic architectures.

Ring-Closing: The synthesis of the piperidine core itself can be accomplished through numerous strategies. Intramolecular cyclization is a common approach. nih.gov One powerful method involves the oxidative cleavage of a cyclic olefin (e.g., a cyclopentene (B43876) derivative) to a diformyl intermediate, followed by a ring-closing double reductive amination with a primary amine, which can lead to the formation of a piperidine ring. nih.gov Another major route is the hydrogenation or reduction of pyridine (B92270) precursors. nih.govwikipedia.org Ring-closing metathesis (RCM) has also emerged as a key strategy for constructing unsaturated piperidine derivatives from acyclic diene precursors. researchgate.netbiu.ac.ilnih.gov

| Strategy | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Ring-Opening | Oxidative cleavage of the piperidine ring. | Photosensitizer (Methylene Blue), visible light. | researchgate.net |

| Ring-Closing (from Acyclic Precursors) | Intramolecular reductive amination of a dicarbonyl compound with a primary amine. | Dicarbonyls, primary amines. | nih.govnih.gov |

| Ring-Closing (from Pyridines) | Hydrogenation of a substituted pyridine ring. | H2, metal catalyst (e.g., Rh/C, RuCl3). | nih.govorganic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of an amino-diene. | Grubbs or Hoyveda-Grubbs catalyst. | nih.gov |

Functional Group Interconversions on the this compound Scaffold

Functional group interconversion (FGI) allows for the transformation of one functional group into another, providing access to a wider range of derivatives without altering the core carbon skeleton. organic-chemistry.orgub.edu Both the primary amine and the N-acetyl group on the this compound scaffold are amenable to such transformations.

The N-acetyl group can be modified, for instance, through reduction. a2bchem.com Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the amide carbonyl to a methylene group, converting the N-acetylpiperidine moiety into an N-ethylpiperidine. This transformation also changes the nature of the ring nitrogen from a neutral amide to a basic tertiary amine.

The primary amine at the C3 position can be converted into a variety of other functional groups. For example, it can be transformed into an azide (B81097) (—N₃) via diazotization followed by substitution with an azide salt. The azide can then serve as a precursor for other functionalities, such as being reduced back to an amine or participating in cycloaddition reactions.

Mechanistic Insights into Key Reactions and Reaction Pathways

Understanding the mechanisms behind the reactions of this compound is crucial for predicting outcomes and optimizing conditions.

Selectivity in Acylation: The selective acylation of the primary amine over the amide nitrogen is a direct consequence of the vast difference in their nucleophilicity. google.com The lone pair on the primary amine is localized and readily available for nucleophilic attack. In contrast, the lone pair on the amide nitrogen is delocalized into the carbonyl system, rendering it significantly less available. The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.com

Alkylation of the Primary Amine: The alkylation of the primary amine with an alkyl halide typically follows an S_N2 (bimolecular nucleophilic substitution) pathway. youtube.com The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. The propensity for over-alkylation arises because the product, a secondary amine, is also nucleophilic and can react further with the alkyl halide. msu.edu

Ring-Opening Pathways: The mechanism for ring-opening reactions can vary. For photooxidations facilitated by a sensitizer, the reaction may proceed via a single electron transfer (SET) mechanism, generating a radical cation intermediate that subsequently undergoes fragmentation. researchgate.net

Application of S 1 3 Aminopiperidin 1 Yl Ethanone in Complex Chemical Synthesis

Utilization as a Chiral Building Block for Heterocyclic Scaffolds

The primary application of (S)-1-(3-Aminopiperidin-1-yl)ethanone and its direct precursors, such as (S)-3-aminopiperidine, is in the synthesis of complex heterocyclic scaffolds, particularly for pharmaceutical agents. nih.govchemimpex.comrsc.org The defined stereochemistry at the C3 position is crucial for establishing specific interactions with biological targets, a key requirement in modern drug design. enamine.net

The 3-aminopiperidine moiety is a cornerstone in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. rsc.org While the blockbuster drug Linagliptin famously uses the (R)-enantiomer, significant research has also been directed towards synthesizing analogues with the (S)-configuration. These syntheses involve the coupling of the chiral aminopiperidine with a substituted heterocyclic core, typically a xanthine (B1682287) derivative, to create intricate, polycyclic drug molecules. The N-acetyl group in this compound can serve as a stable protecting group or as a key structural element in the final compound. In other cases, the acetyl group can be readily removed to allow further functionalization at the piperidine (B6355638) nitrogen.

The synthesis of these complex heterocycles often involves multi-step sequences where the aminopiperidine unit is introduced via nucleophilic substitution or reductive amination. For instance, a common strategy involves reacting a halogenated xanthine scaffold with (S)-3-aminopiperidine or its derivatives. The versatility of the aminopiperidine building block allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net Research has also focused on developing efficient, stereoselective enzymatic methods to produce enantiopure protected 3-aminopiperidines, underscoring their high value as chiral synthons for these complex heterocyclic targets. rsc.org

| Core Scaffold | Target Class | Significance of Aminopiperidine Moiety | Reference Compound Example |

|---|---|---|---|

| Xanthine | DPP-4 Inhibitors | Provides key chiral interaction with the S1 pocket of the enzyme, enhancing potency and selectivity. | Linagliptin ((R)-enantiomer) |

| Quinoline | Antibacterial Agents | Forms part of the pharmacophore responsible for antibacterial activity, with reduced phototoxic risk. | Besifloxacin (azepane analogue) rsc.org |

| Isoxazole | SMYD3 Inhibitors | Serves as a scaffold to position a reactive group for covalent inhibition of the target enzyme. nih.govuniba.itdiva-portal.orgmedchemexpress.com | EM127 (4-aminopiperidine based) nih.govdiva-portal.orgmedchemexpress.com |

| Peptide Analogues | Protease Inhibitors | Acts as a rigid surrogate for dipeptide units, providing conformational constraint and improved metabolic stability. nih.gov | (S)-pipG nih.gov |

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

While specific, documented examples of chiral ligands derived directly from this compound are not prevalent in the literature, its structural features make it a highly promising candidate for ligand synthesis. Chiral diamines are foundational components in a vast array of successful ligands for asymmetric catalysis. The (S)-3-aminopiperidine framework provides a rigid, C1-symmetric backbone that can effectively translate chiral information to a metal center.

The synthetic potential lies in the differential reactivity of its two nitrogen atoms:

Primary Amine (C3 position): This amine can be readily converted into various coordinating groups, such as phosphines (via reaction with chlorophosphines), oxazolines (via condensation with amino alcohols), or Schiff bases (via condensation with aldehydes).

Piperidine Nitrogen (N1 position): The N-acetyl group is a stable amide but can be hydrolyzed under certain conditions to reveal a secondary amine. This nitrogen can then be functionalized, for example, by alkylation with a coordinating pendant arm (e.g., a pyridine (B92270) or phosphine-containing group).

This dual functionality allows for the theoretical design of several classes of chiral ligands:

Bidentate N,N' Ligands: By functionalizing the primary amine and, after deacetylation, the piperidine nitrogen with two neutral donor groups.

Bidentate P,N Ligands: These are highly sought after due to the combination of a hard nitrogen donor and a soft phosphorus acceptor. nih.gov This could be achieved by converting the primary amine to a phosphine (B1218219) and using the piperidine nitrogen as the second coordination site.

Pincer Ligands: More elaborate modifications could lead to tridentate pincer ligands, which are known for their high stability and catalytic activity.

The rigidity of the piperidine ring is advantageous as it reduces the number of possible conformations of the metal-ligand complex, which often leads to higher enantioselectivity in catalytic reactions.

| Potential Ligand Type | Required Modifications | Potential Catalytic Application |

|---|---|---|

| Bidentate N,N' | Functionalization of C3-amine (e.g., to pyrazole, oxazoline); Deacetylation and functionalization of N1-amine. | Asymmetric Hydrogenation, Hydrosilylation |

| Bidentate P,N | Conversion of C3-amine to phosphine; Use of N1-acetyl oxygen or deacetylated N1-amine as N-donor. | Palladium-catalyzed Allylic Alkylation, Heck Reaction |

| Tridentate P,N,P (Pincer) | Deacetylation; Difunctionalization of both amines with phosphine-containing arms. | Dehydrogenation Reactions, C-H Activation |

Strategic Use in Total Synthesis of Complex Molecular Architectures

The term "total synthesis" traditionally refers to the complete chemical synthesis of complex natural products. In a modern context, it also encompasses the synthesis of intricate, non-natural molecules like pharmaceutical agents. This compound and its parent amine are strategically important chiral building blocks in these multi-step endeavors. nih.govbuchler-gmbh.com Their value lies in providing a pre-formed, stereochemically defined core, which significantly simplifies the synthetic route and avoids challenging enantioselective steps later in the sequence.

A prime illustration of this strategy is the industrial synthesis of DPP-4 inhibitors. For example, the synthesis of Linagliptin involves the coupling of a complex, custom-synthesized xanthine heterocycle with the (R)-3-aminopiperidine moiety in one of the final steps. This convergent approach, where large fragments of the molecule are synthesized separately before being joined, is highly efficient for producing complex targets. Applying this logic, the (S)-enantiomer is a key component for accessing diastereomers or entirely new classes of bioactive molecules based on the same core principles.

Beyond pharmaceuticals, piperidine alkaloids are a major class of natural products. The total synthesis of these compounds often relies on the strategic incorporation of chiral piperidine fragments. For example, the synthesis of the piperidine alkaloid Camporidine A, which has a complex tricyclic structure, was approached using asymmetric catalysis to establish the key stereocenters on a piperidine precursor. This highlights the central role of chiral piperidine building blocks in accessing complex and biologically relevant chemical space.

Incorporation into Scaffolds for Advanced Materials Research

While the primary applications of this compound are in medicinal chemistry, its structure holds potential for the development of advanced materials. The incorporation of chiral, cyclic monomers into polymers is a known strategy to control polymer architecture and impart unique properties.

This compound is a bifunctional monomer that could be used to synthesize novel polyamides or peptide-based polymers. researchgate.net Polymerization could potentially proceed through the primary amine group, reacting with di-acid chlorides or other bifunctional linkers. The N-acetylated piperidine ring would then act as a recurring, rigid, and chiral pendant group along the polymer backbone.

The inclusion of such a scaffold could bestow several desirable properties on the resulting material:

Chirality: The inherent chirality of the monomer would be transferred to the macromolecule, which is critical for applications in chiral separations, enantioselective sensors, or creating biomaterials that mimic the chiral environment of biological systems.

Thermal Stability and Rigidity: The cyclic nature of the piperidine unit can increase the glass transition temperature (Tg) and thermal stability of the polymer compared to analogous acyclic structures.

Biocompatibility: As amino acids and their derivatives are the building blocks of life, polymers based on these structures often exhibit excellent biocompatibility, making them suitable for biomedical applications like drug delivery vehicles or scaffolds for tissue engineering. Although this is a nascent area of research for this specific molecule, the principles of polymer science suggest it as a viable candidate for creating new functional materials.

Advanced Analytical Techniques for Research on S 1 3 Aminopiperidin 1 Yl Ethanone

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of (S)-1-(3-Aminopiperidin-1-yl)ethanone, providing unequivocal confirmation of its elemental composition through highly accurate mass measurements. When coupled with a liquid chromatography (LC) system, LC-HRMS allows for the separation and identification of the main compound from potential impurities, which is critical for quality control in synthetic processes.

The ability of HRMS to measure mass-to-charge ratios (m/z) with high precision (typically within 5 ppm) enables the determination of the exact molecular formula. For this compound (C₇H₁₄N₂O), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated and compared against the experimentally observed value. This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

Furthermore, HRMS is instrumental in impurity profiling. During the synthesis of this compound, various process-related impurities may arise, such as starting materials, by-products, or degradation products. LC-HRMS can detect these impurities even at very low levels. nih.gov The fragmentation pattern of the parent ion, obtained through tandem mass spectrometry (MS/MS), provides structural information about the impurities, aiding in their identification. mdpi.compurdue.edu

Table 1: Illustrative HRMS Data for this compound and Potential Impurities

| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| This compound | C₇H₁₄N₂O | 143.1184 | 143.1182 | -1.4 |

| (S)-3-Aminopiperidine | C₅H₁₂N₂ | 101.1079 | 101.1077 | -2.0 |

| Acetic Anhydride (B1165640) | C₄H₆O₃ | 103.0395 | 103.0393 | -1.9 |

| N-acetylated impurity | C₉H₁₆N₂O₂ | 185.1290 | 185.1288 | -1.1 |

This table presents hypothetical data for illustrative purposes.

Advanced NMR Techniques for Conformational Analysis and Stereochemical Elucidation (e.g., COSY, HSQC, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for the detailed structural and stereochemical characterization of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for unambiguous assignments and conformational analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.com For this compound, COSY spectra would show correlations between adjacent protons in the piperidine (B6355638) ring and the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, providing a complete map of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons, providing insights into the molecule's three-dimensional structure and conformation. jeol.com For instance, NOESY can reveal through-space interactions between the protons of the acetyl group and specific protons on the piperidine ring, which helps to define the preferred orientation of the acetyl group relative to the ring. This is particularly important for understanding the conformational dynamics of the piperidine ring (e.g., chair conformations).

The combination of these techniques allows for a comprehensive assignment of all proton and carbon signals and provides critical information about the molecule's stereochemistry and preferred conformation in solution.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |

| C2 (CH₂) | 3.8 (ax), 3.2 (eq) | 45.2 | H2-H3, H2-H6 | H2ax-H4ax, H2eq-H6eq |

| C3 (CH) | 3.0 | 48.5 | H3-H2, H3-H4 | H3-H5 |

| C4 (CH₂) | 1.8 (ax), 1.5 (eq) | 33.1 | H4-H3, H4-H5 | H4ax-H2ax, H4ax-H6ax |

| C5 (CH₂) | 1.9 (ax), 1.6 (eq) | 25.8 | H5-H4, H5-H6 | H5-H3 |

| C6 (CH₂) | 3.5 (ax), 2.9 (eq) | 42.7 | H6-H5, H6-H2 | H6ax-H4ax, H6eq-H2eq |

| C=O | - | 169.0 | - | - |

| CH₃ | 2.1 | 21.5 | - | CH₃-H2, CH₃-H6 |

| NH₂ | 1.7 | - | - | NH₂-H3 |

This table presents hypothetical data for illustrative purposes. Chemical shifts are dependent on the solvent and other experimental conditions. 'ax' denotes axial and 'eq' denotes equatorial protons in a chair conformation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational properties. youtube.com These techniques are complementary, as some vibrational modes may be more active in either IR or Raman scattering.

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. The spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the amide (acetyl) group, and various C-H and C-N stretching and bending vibrations. researchgate.net The position of the amide I band (primarily C=O stretch) can be sensitive to the local environment and hydrogen bonding, offering clues about intermolecular interactions in the solid state or in solution.

Raman Spectroscopy: Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. nih.gov For this molecule, Raman would be useful for observing the C-C skeletal vibrations of the piperidine ring and the C-H bonds. nih.gov Subtle shifts in the vibrational frequencies in both FTIR and Raman spectra can indicate conformational changes or the presence of different polymorphic forms in the solid state. youtube.com

By analyzing the characteristic vibrational frequencies, one can confirm the presence of the key functional groups and gain insights into the molecular structure and bonding.

Table 3: Illustrative Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3350-3250 (broad) | 3350-3250 (weak) | Primary Amine (NH₂) |

| C-H Stretch | 2950-2850 | 2950-2850 | Aliphatic CH₂ and CH |

| C=O Stretch (Amide I) | ~1640 (strong) | ~1640 (moderate) | Acetyl Group |

| N-H Bend | ~1600 | ~1600 (weak) | Primary Amine (NH₂) |

| C-N Stretch | ~1250 | ~1250 (moderate) | Amine and Amide |

| C-C Stretch | (complex region) | ~900-1100 | Piperidine Ring Skeleton |

This table presents typical frequency ranges for the assigned functional groups and is for illustrative purposes.

Theoretical and Computational Studies of S 1 3 Aminopiperidin 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (S)-1-(3-Aminopiperidin-1-yl)ethanone. DFT methods, such as B3LYP with a basis set like 6-31G(d,p), are commonly employed to optimize the molecular geometry to its lowest energy state. researchgate.netnih.govdntb.gov.ua These calculations provide key electronic parameters that govern the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the amino group and the nitrogen atom of the piperidine (B6355638) ring, which are the most electron-rich regions. Conversely, the LUMO is likely centered around the carbonyl group of the acetyl moiety, the most electron-deficient site.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, red areas signify regions of high electron density (electronegative, susceptible to electrophilic attack), while blue areas indicate low electron density (electropositive, prone to nucleophilic attack). For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group would be depicted as regions of high electron density, whereas the hydrogen atoms of the amino group and the protons on the carbon atoms adjacent to the ring nitrogen would show lower electron density. researchgate.net

Table 1: Calculated Electronic Properties using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, localized on the amino and piperidine nitrogen atoms. |

| LUMO Energy | ~ 0.5 eV | Indicates electron-accepting capability, localized on the acetyl group. |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 eV | Reflects chemical reactivity and stability; a large gap suggests high stability. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity | ~ 0.2 eV | Energy released when an electron is added; relates to oxidizing ability. |

| Ionization Potential | ~ 6.8 eV | Energy required to remove an electron; relates to reducing ability. |

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics

The piperidine ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. For this compound, the key conformational uncertainty arises from the orientation of the 3-amino group, which can be in either an axial or an equatorial position. Molecular mechanics (MM) and molecular dynamics (MD) are used to explore the potential energy surface and identify stable conformers. nih.govrsc.org

Computational analysis typically reveals that the chair conformation with the 3-amino group in the equatorial position is the most stable, as this arrangement minimizes steric hindrance. The axial conformer is generally higher in energy. Twist-boat conformations are also possible but are typically significantly less stable than the chair forms for simple piperidine systems. rsc.orgnih.gov The energy difference (ΔG) between the equatorial and axial conformers can be calculated to determine their relative populations at equilibrium.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) | Key Feature |

|---|---|---|---|

| Chair (Equatorial NH₂) | 0.00 | >95% | Most stable due to minimal steric clashes. |

| Chair (Axial NH₂) | 1.5 - 2.5 | <5% | Destabilized by 1,3-diaxial interactions. |

| Twist-Boat | >5.0 | <0.1% | Significantly higher in energy due to torsional and steric strain. |

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, typically in a simulated biological environment (e.g., in a water box). mdpi.commdpi.com These simulations, often run for hundreds of nanoseconds, allow for the study of conformational flexibility and non-covalent interactions with solvent molecules or potential biological targets. researchgate.netsemanticscholar.org

For this compound, an MD simulation would track the puckering of the piperidine ring, the rotation of the acetyl and amino groups, and the formation and breaking of hydrogen bonds. Key parameters analyzed from an MD trajectory include:

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting the most mobile parts of the molecule, such as the acetyl and amino groups.

Hydrogen Bonding Analysis: Quantifies the formation of intramolecular hydrogen bonds (e.g., between the amino group and the carbonyl oxygen) and intermolecular hydrogen bonds with surrounding water molecules.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, which is important for understanding solubility and interactions with other molecules. researchgate.net

MD simulations are crucial for understanding how the molecule might fit into a binding pocket of a protein, revealing key interactions that stabilize the complex. nih.govresearchgate.net

Table 3: Key Parameters from a Hypothetical MD Simulation

| Parameter | Observation | Implication |

|---|---|---|

| RMSD | Stable trajectory with low RMSD (< 2 Å) after initial equilibration. | The molecule maintains a stable average conformation (likely the equatorial chair form). |

| RMSF | High fluctuations in the N-H and C=O bonds of the acetyl and amino groups. | These functional groups are flexible and available for interactions. |

| Hydrogen Bonds | Forms an average of 3-4 hydrogen bonds with water molecules. | The molecule is hydrophilic and capable of strong interactions with polar environments. |

| SASA | The polar amino and acetyl groups have high SASA values. | These regions are exposed and likely to be key interaction sites. |

Retrosynthetic Analysis Software Applications and Predictive Modeling

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. Modern computational tools have automated this process, using vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes. synthiaonline.com3ds.com

Software platforms like SYNTHIA®, ChemAIRS, AiZynthFinder, and IBM RXN can generate multiple potential pathways for synthesizing this compound. wikipedia.orgnih.gov The general workflow involves:

Inputting the structure of this compound.

The software applies known chemical transformations (reaction rules) to break bonds in the target molecule, identifying precursor molecules (synthons).

This process is repeated iteratively until readily available starting materials are reached. nih.gov

The chemist can then evaluate the proposed routes based on factors like the number of steps, cost of starting materials, reaction yields, and safety. synthiaonline.com

A plausible retrosynthetic route for this compound might involve the disconnection of the acetyl group, leading back to (S)-3-aminopiperidine. This key intermediate can be derived from the reduction of 3-aminopyridine (B143674) or through stereoselective cyclization methods. mdpi.com

Table 4: Selected Retrosynthesis Software

| Software | Developer | Key Feature |

|---|---|---|

| SYNTHIA® | MilliporeSigma (Merck KGaA) | Uses expert-coded rules and a large database of starting materials. synthiaonline.com |

| AiZynthFinder | AstraZeneca / University of Bern | Open-source tool using a Monte Carlo tree search algorithm. wikipedia.org |

| IBM RXN for Chemistry | IBM | Freely accessible cloud-based platform using AI models. wikipedia.org |

| ChemAIRS | Chemical.AI | Commercial suite that includes synthetic accessibility scoring. wikipedia.org |

In Silico Design of Derivatized Analogs for Synthetic Exploration

In silico methods are extensively used to design new analogs of a lead compound like this compound with potentially improved properties. researchgate.net The goal is to explore chemical space computationally before committing to resource-intensive chemical synthesis. mdpi.com The process involves making systematic modifications to the parent structure and then predicting the properties of the new analogs using computational models.

For this compound, derivatization strategies could include:

Modifying the N-acetyl group: Replacing it with other acyl groups, sulfonyl groups, or alkyl groups to alter steric bulk, electronics, and hydrogen bonding capacity.

Substituting the 3-amino group: Converting it to an amide, sulfonamide, or urea (B33335) to modulate its basicity and interaction profile.

Modifying the piperidine ring: Introducing substituents on the ring to alter its conformation or to explore new interaction vectors.

Once designed, these virtual analogs are subjected to in silico screening, including docking simulations against a specific biological target and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize the most promising candidates for synthesis and experimental testing. nih.govpnrjournal.com

Table 5: Examples of In Silico Designed Analogs and Their Rationale

| Analog Structure | Design Rationale | Predicted Property Change |

|---|---|---|

| (S)-1-(3-acetamidopiperidin-1-yl)ethanone | Replace the basic amino group with a neutral amide to potentially improve cell permeability. | Increased lipophilicity, loss of a key hydrogen bond donor site. |

| (S)-1-(3-aminopiperidin-1-yl)propan-1-one | Increase the alkyl chain on the acetyl group to probe for additional hydrophobic interactions in a binding pocket. | Minor increase in size and lipophilicity. |

| (S)-1-(3-aminopiperidin-1-yl)ethanethione | Replace the carbonyl oxygen with sulfur to alter hydrogen bonding geometry and electronic character. | Modified hydrogen bond accepting ability and reactivity. |

| (S)-N-(1-acetylpiperidin-3-yl)benzenesulfonamide | Introduce a bulky, aromatic sulfonyl group to the amino nitrogen for extensive new interactions. | Significant increase in size, potential for π-π stacking interactions. |

Future Directions and Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for producing chiral 3-aminopiperidines often involve multiple steps, the use of hazardous reagents, and costly chiral resolutions. Future research should prioritize the development of more sustainable and efficient synthetic strategies. A particularly promising avenue is the exploration of biocatalysis.

Recent advancements have demonstrated the successful use of enzyme cascades for the synthesis of protected 3-aminopiperidine derivatives. Multi-enzyme systems, combining variants of galactose oxidase and imine reductase, have been shown to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. This one-pot approach prevents the racemization of labile intermediates, a common challenge in traditional multi-step syntheses.

Furthermore, the application of transaminases for the asymmetric amination of piperidone derivatives presents a direct and atom-economical route to chiral aminopiperidines. The use of engineered transaminases from organisms such as Mycobacterium vanbaalenii has shown promise in producing (R)-3-aminopiperidine derivatives with high optical purity and product concentration. Adapting and optimizing these biocatalytic methods for the large-scale synthesis of (S)-1-(3-Aminopiperidin-1-yl)ethanone could significantly reduce the environmental impact and cost of production.

Table 1: Comparison of Synthetic Strategies for Chiral Aminopiperidines

| Strategy | Advantages | Challenges |

| Classical Chemical Synthesis | Well-established procedures. | Often involves multiple steps, hazardous reagents, and chiral resolution, leading to lower overall yields and higher waste generation. |

| Biocatalytic Synthesis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and substrate scope can be limiting; requires optimization for specific targets. |

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic steps, allowing for more flexible and efficient routes. | Requires careful integration of reaction conditions to ensure compatibility between chemical and biological catalysts. |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is largely centered around its primary and secondary amine functionalities. Future research should aim to uncover novel reactivity patterns and transformations of this versatile scaffold. The presence of both a nucleophilic primary amine and a tertiary amide within the same molecule offers intriguing possibilities for intramolecular reactions and the synthesis of complex heterocyclic systems.

Investigations into the selective functionalization of the primary amine in the presence of the amide, or vice versa, could lead to new synthetic methodologies. For instance, exploring transition-metal-catalyzed cross-coupling reactions at the primary amine could provide access to a wide range of N-arylated or N-alkylated derivatives with potential applications in materials science and medicinal chemistry.

Furthermore, the chiral nature of the molecule makes it an interesting candidate for use as a ligand in asymmetric catalysis. The development of novel transformations where this compound or its derivatives act as organocatalysts could open up new avenues for asymmetric synthesis. ub.edu For example, chiral secondary amines are known to catalyze a variety of asymmetric cascade reactions, leading to the efficient construction of complex molecules. nih.gov

Expanding Applications in Green Chemistry Methodologies

Beyond sustainable synthesis, this compound can be utilized in broader green chemistry applications. The development of synthetic routes that employ green solvents, such as water or bio-derived solvents, is a critical area of future research. mdpi.com While many organic reactions require anhydrous conditions and organic solvents, exploring aqueous-phase synthesis or reactions in deep eutectic solvents could significantly improve the environmental profile of processes involving this compound.

Another area of interest is the potential for this compound and its derivatives to be used as recyclable catalysts or reagents. Immobilizing the molecule on a solid support could facilitate its recovery and reuse, aligning with the principles of green chemistry by minimizing waste.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. durham.ac.uk Future research should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. thieme-connect.de

Recent studies have demonstrated the rapid and highly diastereoselective synthesis of α-chiral piperidines using continuous flow protocols. h1.conih.govnih.govchemrxiv.orgsemanticscholar.org These methods can be adapted for the synthesis of 3-substituted piperidines, offering a pathway for the efficient and scalable production of this compound.

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and analogues. chemrxiv.org Automated systems can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for biological evaluation.

Design and Synthesis of Novel this compound Analogues for Chemical Biology Probes

The inherent structural features of this compound make it an excellent scaffold for the design and synthesis of chemical biology probes. These probes are invaluable tools for studying biological processes and identifying drug targets.

Future research in this area could focus on the development of:

Biotinylated Analogues: The introduction of a biotin (B1667282) tag would enable the use of these analogues in affinity-based proteomics to identify the cellular binding partners of drugs derived from this scaffold. The synthesis of such probes typically involves attaching a biotin moiety via a linker to a suitable position on the molecule that does not interfere with its biological activity. ub.edunih.gov

Fluorescently Labeled Analogues: The conjugation of a fluorophore to the this compound scaffold would allow for the visualization of the molecule's distribution and localization within cells and tissues using fluorescence microscopy. mdpi.com This can provide crucial insights into the mechanism of action of related drugs. The primary amine provides a convenient handle for the attachment of various fluorescent dyes. researchgate.netbiosynth.com

The development of these chemical probes will be instrumental in advancing our understanding of the biological roles of compounds derived from this important chiral building block.

Table 2: Potential Chemical Biology Probes Based on this compound

| Probe Type | Application | Synthetic Strategy |

| Biotinylated Probe | Target identification and validation, pull-down assays. | Covalent attachment of a biotin tag, often via a linker, to the primary amine or another suitable position. |

| Fluorescent Probe | Cellular imaging, studying drug distribution and localization. | Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine) to the primary amine. |

Q & A

Q. Basic (Characterization)

- NMR : ¹H/¹³C NMR to verify amine proton integration (δ 1.5–2.5 ppm) and ketone carbonyl resonance (δ 205–210 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 143.1182).

- IR : Stretching frequencies for NH₂ (3350–3300 cm⁻¹) and C=O (1700–1680 cm⁻¹) .